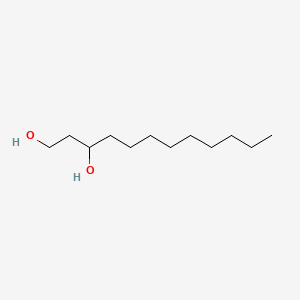

1,3-Dodecanediol

描述

Significance and Research Context of Aliphatic Diols

Aliphatic diols, also known as glycols, are organic compounds containing two hydroxyl (-OH) groups attached to a non-aromatic carbon backbone. wikipedia.orgebi.ac.uk Their bifunctionality makes them crucial building blocks in organic synthesis and polymer chemistry. wikipedia.orgmdpi.com The presence of two hydroxyl groups allows for a variety of chemical reactions, including esterification and ether formation, which are fundamental to the production of numerous commercially important materials. wikipedia.orgbartleby.com

The versatility of aliphatic diols is evident in their wide range of applications. They are integral to the synthesis of polyesters and polyurethanes, forming the backbone of these polymers through polycondensation reactions. wikipedia.orgmdpi.com For example, 1,12-dodecanediol (B52552), a structural isomer of 1,3-dodecanediol, is utilized in polyester (B1180765) polyols for coatings, adhesives, and elastomers. The properties of the resulting polymers, such as flexibility and hydrophobicity, can be tailored by the length of the carbon chain in the diol monomer. cymitquimica.com

In academic research, the stereoselective synthesis of diols is a significant area of focus, particularly for those with defined stereochemistry, as these are common motifs in biologically active natural products. thieme-connect.comacs.org The precise spatial arrangement of the hydroxyl groups can dramatically influence the biological activity and physical properties of the molecule.

Historical Perspective of 1,3-Diol Chemistry and Biology

The study of 1,3-diols has a rich history rooted in the broader exploration of diol chemistry. One of the early and significant methods for synthesizing 1,3-diols is the Prins reaction, first described by Dutch chemist Hendrik Jacobus Prins in 1919. wikipedia.org This reaction involves the electrophilic addition of an aldehyde or ketone to an alkene. wikipedia.org While early studies were largely exploratory, the development of petroleum cracking in the mid-20th century increased the availability of unsaturated hydrocarbons, spurring further investigation into olefin-aldehyde condensation reactions like the Prins reaction. wikipedia.org

Industrially, 1,3-diols are often prepared through the aldol (B89426) condensation of a ketone with formaldehyde, followed by reduction of the resulting carbonyl group. wikipedia.org The 1,3-diol structural motif is a ubiquitous feature in numerous natural products, especially polyketides, which are a large class of secondary metabolites with diverse biological activities. acs.org This has driven the development of numerous synthetic methods to achieve their stereocontrolled synthesis. thieme-connect.comacs.org

The biological relevance of 1,3-diols extends to their use as key intermediates in the synthesis of complex molecules with pharmaceutical applications. acs.org For instance, the 2-amino-1,3-diol moiety is a critical structural component of sphingolipid analogues, which are of high biological importance. beilstein-journals.org The stereoselective construction of this functional group is a key challenge and a major focus of synthetic efforts in medicinal chemistry. beilstein-journals.org

Scope and Objectives of Current Research on this compound

Current research on this compound and related long-chain 1,3-diols is multifaceted, with objectives spanning from novel synthetic methodologies to applications in materials science and biocatalysis. A significant thrust of modern research is the development of efficient and stereoselective synthetic routes. thieme-connect.comacs.org This is crucial because the biological activity and material properties of chiral diols are often dependent on their specific stereoisomeric form.

Researchers are exploring biocatalytic methods for the synthesis of diols, which offer advantages in terms of stereo- and regioselectivity under mild reaction conditions. researchgate.net For example, the use of enzymes like lipases for the synthesis of polyesters from diol monomers is an area of active investigation, contributing to the development of "green chemistry" approaches. mdpi.comresearchgate.net

In the realm of materials science, long-chain diols like 1,12-dodecanediol are being investigated for their potential use in creating advanced polymers. nih.gov For instance, they can be used to synthesize polyesters and polyurethanes with desirable properties such as enhanced chemical resistance and reduced water absorption. researchgate.netnih.gov While specific research on this compound in this area is less documented, the principles established with its isomers suggest potential applications. For example, 1,12-dodecanediol dimethacrylate, a derivative, is used in polymer chemistry for coatings and adhesives due to its ability to form cross-linked polymer networks. cymitquimica.com

Furthermore, there is interest in the physical properties of long-chain diols. For instance, the recrystallization behavior of 1,2-dodecanediol (B74227) has been studied at the nanoscale, providing insights into crystal growth mechanisms. scirp.org Such fundamental studies are essential for controlling the properties of materials derived from these compounds.

Below is a data table summarizing key properties and research areas related to dodecanediol (B3190140) isomers.

| Property/Application | 1,2-Dodecanediol | This compound | 1,12-Dodecanediol |

| Primary Research Focus | Recrystallization studies, antimicrobial properties. scirp.orgguidechem.com | Synthetic methodologies, potential as a building block. nih.gov | Polymer synthesis, biocatalysis. nih.govresearchgate.net |

| Key Applications | Cosmetics (emollient), pharmaceutical formulations (solvent). smolecule.com | Intermediate in organic synthesis. nih.gov | Polyester polyols, coatings, adhesives, fragrances. |

| Noted Derivatives | (S)-1,2-Dodecanediol (chiral building block). smolecule.com | Not widely documented. | 1,12-Dodecanediol dimethacrylate (polymer cross-linker). cymitquimica.com |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

dodecane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26O2/c1-2-3-4-5-6-7-8-9-12(14)10-11-13/h12-14H,2-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVEPAEOOBURRFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(CCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00503541 | |

| Record name | Dodecane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00503541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39516-24-0 | |

| Record name | Dodecane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00503541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1,3 Dodecanediol

Chemical Synthesis Approaches

Modern chemical synthesis offers a diverse toolkit for constructing the 1,3-diol moiety with high levels of stereocontrol. These methods often involve the transformation of carbonyl compounds or alkenes through catalytic or substrate-controlled reactions.

Achieving stereoselectivity is crucial in the synthesis of complex molecules where biological activity is dependent on the precise three-dimensional arrangement of atoms. beilstein-journals.org For 1,3-diols, this means controlling the relative and absolute configuration of the two stereocenters bearing the hydroxyl groups, resulting in syn or anti diastereomers.

The catalytic hydrogenation of β-hydroxyketones (also known as 1,3-hydroxyketones) is a direct method for producing 1,3-diols. researchgate.net The precursor for 1,3-dodecanediol would be 1-hydroxy-3-dodecanone. This reduction can be performed using various hydrogenation catalysts, with the choice of catalyst and reaction conditions influencing the diastereoselectivity of the resulting diol. google.com

The process involves the reduction of the ketone functional group in the presence of a hydrogen source and a catalyst. google.com Nickel-based catalysts, sometimes modified with other metals like copper, vanadium, or ruthenium, are often employed for this transformation. rsc.orgrsc.org For instance, a bimetallic Ru-Ni/SiO₂ catalyst has been shown to be highly efficient for the hydrogenation of 3-hydroxypropanal (B37111) to 1,3-propanediol (B51772), achieving yields above 99% under optimized conditions of 80°C and 2.0 MPa of H₂ pressure. rsc.org Similarly, a Cu-V modified Ni/SiO₂ catalyst also demonstrates high efficacy. rsc.org While these examples focus on a shorter-chain diol, the principles are applicable to the synthesis of this compound from its corresponding β-hydroxyketone. The stereochemical outcome (syn vs. anti) is highly dependent on the catalyst system and whether the reaction proceeds via chelation control with the existing hydroxyl group or follows other stereochemical models.

Table 1: Overview of Catalytic Hydrogenation for 1,3-Diol Synthesis

| Parameter | Description |

|---|---|

| Precursor | β-Hydroxyketone (e.g., 1-hydroxy-3-dodecanone) |

| Key Reagents | H₂ gas, Hydrogenation catalyst |

| Common Catalysts | Raney Nickel, Ru/C, Pt/C, supported Ni catalysts (e.g., Ru-Ni/SiO₂) google.comrsc.org |

| Typical Conditions | Temperature: 30–180°C; Pressure: 2.0–15.0 MPa google.comrsc.org |

| Product | 1,3-Diol (e.g., this compound) |

The Narasaka-Prasad reduction is a highly reliable and diastereoselective method for converting β-hydroxyketones into syn-1,3-diols. synarchive.comwikipedia.org This reaction is considered a dominant process in the industry for accessing chiral syn-1,3-diols. researchgate.net The method employs a boron chelating agent, such as dibutylboron methoxide (B1231860) (BBu₂OMe), to form a six-membered cyclic intermediate with the β-hydroxyketone substrate. wikipedia.orgwikipedia.org

This chelation locks the conformation of the substrate, and subsequent delivery of a hydride from a reducing agent, typically sodium borohydride (B1222165) (NaBH₄), occurs from the axial position. wikipedia.orgyoutube.com This directed attack leads preferentially to the formation of the syn diastereomer, as it proceeds through a more stable chair-like transition state, in accordance with the Fürst-Plattner rule of axial additions. wikipedia.orgwikipedia.org The Evans-Saksena reduction provides the complementary anti-diol through intramolecular hydride delivery from a different boron reagent. wikipedia.org The primary limitation for large-scale industrial application of the Narasaka-Prasad reduction can be the need for cryogenic temperatures. researchgate.net

Table 2: Key Features of the Narasaka-Prasad Reduction

| Feature | Description |

|---|---|

| Substrate | β-Hydroxyketone |

| Reagents | Boron chelating agent (e.g., BBu₂OMe), Hydride source (e.g., NaBH₄) wikipedia.org |

| Mechanism | Formation of a six-membered boron chelate followed by intermolecular hydride attack wikipedia.orgyoutube.com |

| Stereochemical Outcome | Highly selective for the syn-1,3-diol diastereomer synarchive.com |

| Application | Widely used in the total synthesis of natural products containing syn-1,3-diol units, such as discodermolide wikipedia.orgwikipedia.org |

Substrate-induced diastereoselective reactions leverage the existing stereochemistry in a molecule to direct the outcome of a subsequent transformation. A notable example for the synthesis of syn-1,3-diols is the diastereoselective bromocarboxylation of chiral homoallylic alcohols. researchgate.net

In this approach, an optically pure homoallylic alcohol undergoes a one-pot reaction involving carboxylation and bromocyclization. researchgate.net This process generates a cyclic bromocarbonate intermediate. The stereocenter of the starting alcohol directs the formation of the new stereocenters during the cyclization event. Subsequent hydrolysis of the carbonate yields the desired syn-1,3-diol. This method provides a powerful alternative to reduction-based strategies for establishing the 1,3-diol relationship with high diastereoselectivity. researchgate.net

Catalytic enantioselective reactions that install boron-containing functional groups onto unsaturated hydrocarbons are powerful tools in modern synthesis. Subsequent oxidation of the carbon-boron bond provides a reliable method to introduce a hydroxyl group with retention of stereochemistry. While many methods focus on the synthesis of 1,2- or 1,4-diols, these principles are foundational. nih.govwashington.edu

For example, the platinum-catalyzed enantioselective diboration of 1,3-dienes with bis(pinacolato)diboron (B136004) (B₂(pin)₂), followed by an oxidative workup (e.g., with H₂O₂ and NaOH), serves as an effective method for the asymmetric 1,4-dihydroxylation of these substrates. nih.gov The reaction proceeds through a chiral catalyst, often employing ligands derived from TADDOL or other chiral scaffolds, to achieve high levels of enantiomeric purity in the final diol product. nih.govwashington.edu Similarly, copper-catalyzed borylation of 2-substituted 1,3-dienes can provide access to enantioenriched homoallylic boronates, which are precursors to chiral alcohols. unige.ch The development of iridium-catalyzed C-H borylation using chiral bidentate boryl ligands also represents a significant advance in creating stereogenic centers. nih.gov These strategies highlight the potential to form chiral C-O bonds via C-B intermediates, a versatile approach in stereoselective synthesis.

Substrate-Induced Diastereoselective Reactions (e.g., Bromocarboxylation)

Radical-Mediated C-H Functionalization for 1,3-Diol Formation

Directly converting a C-H bond into a C-O bond is a highly sought-after transformation in organic synthesis as it offers a more efficient route to functionalized molecules by avoiding pre-functionalization steps. Radical-mediated C-H functionalization provides a powerful method for synthesizing 1,3-diols directly from simple alcohol precursors. acs.orgacs.org

This method is inspired by the Hofmann-Löffler-Freytag (HLF) reaction and involves a multi-step sequence that achieves the net conversion of an alcohol to a 1,3-diol. acs.orgnih.gov The process begins with the conversion of the starting alcohol (e.g., a dodecanol (B89629) isomer) into a trifluoroethyl carbamate (B1207046). acs.org This carbamate then undergoes a directed C-H activation sequence involving a 1,5-hydrogen atom transfer, cyclization, and finally hydrolysis to furnish the 1,3-diol product. acs.orgnih.gov

The reaction is particularly effective for the oxidation of tertiary and benzylic C-H bonds, yielding the corresponding 1,3-diols with good yields and moderate to good diastereoselectivity. acs.org The entire sequence from alcohol to 1,3-diol is often rapid, requiring only 6-8 hours. acs.org While the method has limitations, such as intolerance for olefins and certain functional groups, it represents a significant advance in the strategic synthesis of 1,3-diols. acs.org

Table 3: Radical-Mediated Synthesis of 1,3-Diols from Alcohols

| Parameter | Description |

|---|---|

| Starting Material | Alcohol nih.gov |

| Key Steps | 1. Formation of a trifluoroethyl carbamate. 2. Hofmann-Löffler-Freytag (HLF) reaction variant. 3. Cyclization. 4. Hydrolysis. acs.orgnih.gov |

| Key Reagents | Trifluoroethyl isocyanate, reagents for HLF (e.g., I₂, PhI(OAc)₂), Ag₂CO₃ for cyclization acs.orgacs.org |

| Selectivity | Favors oxidation of tertiary and benzylic C-H bonds located at the 1,3-position relative to the initial alcohol. acs.org |

| Product | 1,3-Diol acs.org |

Iterative Strategies for Poly(1,3-diols) Based on Boronic Ester Homologation

The construction of polyacetates, which include poly(1,3-diol) motifs, can be efficiently achieved through iterative synthetic strategies that rely on the chemistry of boronic esters. chemrxiv.orgresearchgate.net This approach avoids the need for functional group manipulations between cycles, which are often required in traditional iterative methods like aldol (B89426) reactions. chemrxiv.orgresearchgate.net The core of this strategy is a two-step iterative process that builds the carbon chain while setting the stereochemistry of the hydroxyl groups with high precision. chemrxiv.org

The iterative cycle consists of:

Asymmetric Diboration: A terminal alkene undergoes an asymmetric diboration, catalyzed by a platinum or other transition metal complex, to form a 1,2-bis(boronic ester). chemrxiv.orgnih.gov This step establishes the stereochemistry at one of the carbons.

Regio- and Stereoselective Homologation: The resulting primary boronic ester is then selectively reacted with a metallated carbenoid, such as a lithiated or magnesium-based butenyl ester. chemrxiv.orgacs.org This one-carbon homologation extends the chain and generates a new 1,3-bis(boronic ester) product, which contains a terminal alkene ready for the next iteration. chemrxiv.org

This method is highly flexible, as the stereochemistry of the newly formed centers can be independently controlled by the choice of reagents and catalysts in each phase. chemrxiv.org The process can be conceptualized as a molecular assembly line where the carbon chain is grown one unit at a time with full stereocontrol, ultimately leading to the desired poly(1,3-diol) structure after oxidation of the boronic esters. chemrxiv.org This strategy has been successfully applied to the synthesis of complex polyketide natural products containing 1,3-polyol chains. nih.govacs.org

Other Hydroxylation-Based Syntheses of 1,3-Diols

Beyond boronic ester homologation, other methods based on hydroxylation are employed for diol synthesis. While the direct stereoselective synthesis of 1,3-diols can be challenging, biocatalytic approaches using hydroxylase enzymes offer powerful solutions. google.com Relevant enzymes for this purpose include non-heme diiron alkane monooxygenases and cytochromes P450 from the CYP153 family, which exhibit strong selectivity for the terminal carbon of an alkyl chain. google.com

In a different approach for producing long-chain diols, chemical oxidation of cyclic precursors can be utilized. For instance, the synthesis of dodecane-1,12-diol, an isomer of this compound, can be achieved through the oxidation of cyclododecanone (B146445) to lauryl lactone, followed by reduction. google.com This process, while not yielding a 1,3-diol, exemplifies a hydroxylation-based industrial route to a related C12 diol. google.com

Biotechnological Production and Metabolic Engineering

Biotechnological routes for producing diols are gaining significant attention as they offer an economical and environmentally friendly alternative to traditional chemical methods that often require high temperatures, high pressures, and heavy metal catalysts. researchgate.netasm.orgnih.gov Research has particularly focused on the microbial production of α,ω-alkanediols, such as 1,12-dodecanediol (B52552), from alkanes. asm.orgresearchgate.net

Microbial Bioconversion Pathways for Dodecanediols

Microbial bioconversion leverages the metabolic pathways of microorganisms to transform substrates like alkanes into valuable chemicals. chemmethod.com For dodecanediols, this typically involves the use of genetically engineered bacteria, such as Escherichia coli, equipped with the necessary enzymatic machinery to perform specific hydroxylation reactions. researchgate.netnih.gov

Whole-cell biotransformation is a prominent strategy for producing medium- and long-chain alkanediols. asm.org In this approach, recombinant E. coli strains are engineered to express specific alkane monooxygenase systems. researchgate.netnih.gov A significant challenge in this process is the low permeability of the bacterial cell membrane to hydrophobic substrates like dodecane (B42187). asm.org To overcome this, an alkane facilitator protein, such as AlkL from Pseudomonas putida GPo1, is often co-expressed to enhance the uptake of long-chain alkanes into the cell. researchgate.netnih.gov

Using this strategy, researchers have successfully produced 1,12-dodecanediol. In one study, a recombinant E. coli strain generated 3.76 g/L of 1,12-dodecanediol in 68 hours from a mixture of dodecane and 1-dodecanol (B7769020). researchgate.netnih.gov

| Product | Substrate(s) | Titer (g/L) | Time (h) |

|---|---|---|---|

| 1-Dodecanol | Dodecane | 1.5 | 20 |

| 1-Tetradecanol | Tetradecane | 2.0 | 50 |

| 1,12-Dodecanediol | Dodecane & 1-Dodecanol | 3.76 | 68 |

The key enzymes in the biocatalytic production of α,ω-diols are alkane monooxygenases. The cytochrome P450 family CYP153A, particularly the enzyme from Marinobacter aquaeolei (CYP153A M.aq), is highly valued for this purpose. asm.orgnih.gov These enzymes are prokaryotic soluble cytochromes P450 that catalyze the terminal hydroxylation (ω-hydroxylation) of medium- and long-chain alkanes with high regioselectivity and minimal overoxidation activity, which is the further oxidation of the alcohol to an aldehyde or carboxylic acid. asm.orgasm.org

The native CYP153A M.aq operon was found to be dysfunctional due to a transposon insertion. asm.orgnih.gov Scientific efforts successfully restored its function by removing this transposon, enabling the alkane-inducible expression of the monooxygenase and subsequent oxyfunctionalization of alkanes. researchgate.netnih.gov Some CYP153A enzymes can also hydroxylate primary alcohols and fatty acids, making them versatile biocatalysts for producing ω-hydroxy fatty acids and α,ω-alkanediols. asm.orgnih.gov

To improve the efficiency and selectivity of diol production, the enzymes themselves are often engineered. A significant issue in the biotransformation of 1-dodecanol to α,ω-dodecanediol is the concurrent production of the over-oxidized byproduct, dodecanoic acid. researchgate.net Site-directed mutagenesis of the CYP153A33 enzyme from Marinobacter aquaeolei has been employed to enhance its ω-specific hydroxylation activity while reducing overoxidation. researchgate.net

One notable success was the creation of the CYP153A33 P136A variant. This engineered enzyme demonstrated a significant increase in the conversion of 1-dodecanol, achieving a 71.2% conversion rate and increasing the ratio of desired hydroxylation to undesired overoxidation to 32.4. researchgate.net Such engineering efforts are crucial for developing efficient biocatalysts for the specific production of diols. researchgate.netfrontiersin.org This rational design approach, based on understanding the enzyme's structure and active site, is a powerful tool for modulating catalytic properties, including activity, regioselectivity, and enantioselectivity. sjtu.edu.cnnsf.gov

| Enzyme Variant | 1-Dodecanol Conversion (%) | Hydroxylation/Overoxidation Ratio |

|---|---|---|

| Wild-Type | Not specified | Not specified |

| P136A | 71.2 | 32.4 |

Role of Alkane Monooxygenases (e.g., CYP153A) in ω-Hydroxylation

Substrate Utilization in Bioproduction Systems (e.g., Fatty Derivatives)

The choice of substrate is fundamental to the economic viability and efficiency of microbial diol production. While simple sugars like glucose are common starting materials that are converted through central metabolic pathways, the direct utilization of more complex substrates, such as fatty acid derivatives, offers a more direct route to long-chain diols. nih.govnih.gov

Fatty acids and their derivatives are particularly relevant for the synthesis of long-chain α,ω-diols, including 1,12-dodecanediol, a structural isomer of this compound. mdpi.com Genetically engineered E. coli has been successfully used to convert free fatty acids (FFAs) of varying chain lengths (C8 to C16) into their corresponding α,ω-diols. mdpi.comresearchgate.net In these systems, the fatty acid is supplied to the culture medium and transported into the microbial cells. Inside the cell, an engineered pathway, often initiated by a P450 monooxygenase, hydroxylates the terminal carbon of the fatty acid. mdpi.com The resulting ω-hydroxy fatty acid is then reduced to the diol. mdpi.com

For example, the production of 1,12-dodecanediol has been demonstrated using dodecanoic acid (lauric acid) as the substrate. mdpi.comresearchgate.net An engineered E. coli strain, with its fatty acid degradation pathway blocked, can convert dodecanoic acid first to ω-hydroxy dodecanoic acid and subsequently to 1,12-dodecanediol. mdpi.com One study achieved a titer of 1.4 g/L of 1,12-dodecanediol from dodecanoic acid in a whole-cell biotransformation. mdpi.com

The use of renewable feedstocks is a key advantage of bioproduction. internationalscholarsjournals.com Crude glycerol (B35011), a major byproduct of biodiesel production, is an abundant and inexpensive substrate that can be used by many microorganisms, including E. coli and S. cerevisiae. nih.govsrce.hr While glycerol is a natural precursor for C3 diols like 1,3-propanediol, it can also be assimilated into the central metabolism to provide the building blocks and energy required for the synthesis of longer-chain molecules from other precursors. nih.govnih.gov Plant oils and hydrolyzed fatty acids also represent a sustainable feedstock for producing valuable oleochemicals, including diols. biofueljournal.com The ability of microorganisms like Yarrowia lipolytica to naturally metabolize hydrophobic substrates makes them attractive chassis for converting fatty acids and lipids into value-added chemicals. nih.gov

Table 2: Substrate to Product Conversion in Diol Biosynthesis

| Substrate | Host Organism | Key Enzymes | Product | Reference |

|---|---|---|---|---|

| Dodecanoic Acid (C12) | Escherichia coli | CYP153A Monooxygenase, Carboxylic Acid Reductase (CAR), Alcohol Dehydrogenase (ADH) | 1,12-Dodecanediol | mdpi.comresearchgate.net |

| Octanoic Acid (C8) | Escherichia coli | CYP153A Monooxygenase, CAR, ADH | 1,8-Octanediol | mdpi.com |

| Decanoic Acid (C10) | Escherichia coli | CYP153A Monooxygenase, CAR, ADH | 1,10-Decanediol | mdpi.com |

| Hexadecanoic Acid (C16) | Escherichia coli | CYP153A Monooxygenase, CAR, ADH | 1,16-Hexadecanediol | mdpi.com |

| Glycerol | Klebsiella pneumoniae, engineered E. coli | Glycerol Dehydratase, 1,3-Propanediol Oxidoreductase | 1,3-Propanediol | nih.govnih.gov |

| Glucose | Engineered Saccharomyces cerevisiae | Multi-enzyme pathway including Pyruvate Decarboxylase mutant | 2,3-Butanediol (B46004) | nih.gov |

Chemical Functionalization and Derivatization of 1,3 Dodecanediol

Formation of Cyclic Acetals and Ketals (e.g., 1,3-Dioxanes)

The reaction of 1,3-dodecanediol with aldehydes or ketones under acidic catalysis yields six-membered cyclic acetals or ketals, specifically known as 1,3-dioxanes. This transformation serves as a robust method for the protection of the 1,3-diol functionality during multi-step syntheses and can also be employed to introduce new stereocenters.

The formation of 1,3-dioxanes is an equilibrium-controlled process. organic-chemistry.org To achieve high yields, the equilibrium is typically shifted toward the product by removing the water formed during the reaction, commonly through azeotropic distillation with a Dean-Stark apparatus. organic-chemistry.org A range of acid catalysts are effective, with p-toluenesulfonic acid (p-TsOH) being a frequently used homogeneous catalyst. atamanchemicals.com Heterogeneous acid catalysts, such as Amberlyst-15, also efficiently promote this reaction. nsf.gov For instance, the reaction of the related 1,3-diol, glycerol (B35011), with benzaldehyde (B42025) in the presence of an acid catalyst to form a 1,3-dioxane (B1201747) derivative has been well-documented. google.com

The general reaction for the formation of a 1,3-dioxane from this compound is depicted below:

Table 1: Illustrative Catalysts and Conditions for 1,3-Dioxane Synthesis

| Carbonyl Compound | Catalyst | Solvent | Reaction Conditions | Reference(s) |

| Acetone | p-Toluenesulfonic acid | Tetrahydrofuran | Reflux | oup.com |

| Benzaldehyde | p-Toluenesulfonic acid | Toluene | Azeotropic removal of water | organic-chemistry.org |

| Formaldehyde | Amberlyst-15 | Not specified | Not specified | nsf.gov |

| Various Aldehydes/Ketones | Indium(III) trifluoromethanesulfonate | Acetone | Room Temperature | organic-chemistry.org |

Esterification and Etherification Reactions

The hydroxyl moieties of this compound are amenable to conversion into esters and ethers, opening avenues to a broad spectrum of derivatives with tunable physicochemical properties.

Esterification

Ester derivatives of this compound can be synthesized through reactions with carboxylic acids, acid chlorides, or acid anhydrides. A standard method is the Fischer esterification, which employs a carboxylic acid and an acid catalyst. The differential reactivity of the primary and secondary hydroxyl groups allows for regioselective esterification. The primary hydroxyl group, being less sterically hindered, is generally more reactive and can be selectively acylated under carefully controlled conditions. e-bookshelf.de For example, certain catalysts like scandium triflate have demonstrated a preference for the esterification of primary over secondary alcohols. researchgate.net

Enzymatic catalysis, particularly with lipases, provides a highly selective and environmentally benign route to esters under mild conditions. nih.gov For example, the immobilized lipase (B570770) B from Candida antarctica (Novozym 435) has been effectively used in the esterification of 1,12-dodecanediol (B52552). nih.gov Such enzymatic strategies are applicable to this compound for achieving selective mono- or di-esterification. researchgate.netnih.gov

Table 2: Selected Methodologies for Diol Esterification

| Acylating Agent | Catalyst / Enzyme | Noteworthy Features | Reference(s) |

| Carboxylic Acid | Strong Acid (e.g., H₂SO₄) | Fischer esterification, an equilibrium-driven process. | |

| Carboxylic Acid | Scandium triflate | Exhibits selectivity for primary hydroxyl groups. | researchgate.net |

| Fatty Acids | Lipase (e.g., Novozym 435) | High regioselectivity under mild reaction conditions. | nih.govmdpi.com |

| Vinyl Benzoate | Mucor miehei lipase | Can be used for the asymmetrization of prochiral diols. | researchgate.net |

Etherification

The Williamson ether synthesis stands as a cornerstone method for the preparation of ethers. organic-chemistry.org This reaction proceeds via an SN2 mechanism, where an alkoxide, generated by the deprotonation of the alcohol, nucleophilically displaces a halide from an alkyl halide. This can be applied to this compound to produce both mono- and di-ethers, with selectivity being influenced by the choice of base and reaction conditions. Furthermore, a catalyst-free approach for the 1,3-dietherification of certain alkenes with alcohols has been recently developed, suggesting alternative synthetic pathways. organic-chemistry.org

Directed C-H Functionalization Strategies

The direct and selective functionalization of traditionally inert C-H bonds represents a paradigm shift in synthetic chemistry, enabling more efficient and atom-economical routes to complex molecules. For a long-chain aliphatic diol such as this compound, this strategy holds the promise of introducing functionality at specific positions along the carbon skeleton.

Palladium-catalyzed C-H activation is a leading technology in this domain. nih.govrsc.org These reactions frequently utilize a directing group within the substrate to chelate to the metal catalyst, thereby guiding the C-H activation to a proximate and specific site. rsc.orgrsc.orgresearchgate.net While specific applications to this compound are not widely reported, the fundamental principles for the directed C-H functionalization of long-chain aliphatic molecules are well-established. nih.govnih.gov For example, strategies employing transient directing groups have been successfully applied to the γ-C–H arylation of primary amines. researchgate.net

Table 3: Examples of Directed C-H Functionalization Approaches

| Catalyst System | Directing Group | Type of Functionalization | Salient Features | Reference(s) |

| Pd(OAc)₂ / Ligand | 8-Aminoquinoline | γ-Arylation | Applied to α-amino acid derivatives. | rsc.org |

| Pd₂(dba)₃ / Ligand | Picolinamide | δ-Alkylation | Effective for aliphatic amine derivatives. | rsc.org |

| Pd(OAc)₂ / Ligand | Transient Acetal | γ-Arylation | Enables functionalization of primary amines. | researchgate.net |

Advanced Catalytic Functionalization Methodologies

Beyond the fundamental transformations, a range of advanced catalytic systems can be harnessed to functionalize this compound and its derivatives, leading to the synthesis of more intricate molecular architectures.

Rhodium-Catalyzed Hydroformylation

Hydroformylation, or the oxo process, is a powerful reaction that introduces a formyl group (-CHO) and a hydrogen atom across a carbon-carbon double bond. mt.comwikipedia.org Although this compound is saturated, it can be first converted into an unsaturated analogue, which can then undergo rhodium-catalyzed hydroformylation. nih.gov The resulting aldehyde is a versatile intermediate for further chemical transformations. The regioselectivity of this reaction, particularly with 1,3-diene substrates, can be finely tuned by the choice of ligands coordinated to the rhodium center. nih.govmdpi.com

Enzyme-Catalyzed Functionalization

Enzymatic catalysis offers unparalleled selectivity and efficiency for a wide array of chemical reactions under mild, environmentally friendly conditions.

Cytochrome P450 Monooxygenases (CYPs): This enzyme superfamily is renowned for its ability to catalyze the hydroxylation of unactivated C-H bonds. mdpi.comwikipedia.org For example, engineered variants of CYP153A33 from Marinobacter aquaeolei have been shown to improve the ω-specific hydroxylation of 1-dodecanol (B7769020) to yield α,ω-dodecanediol. frontiersin.org This demonstrates the potential of enzymatic systems for site-selective functionalization of the dodecane (B42187) backbone. Human CYP4A11 also participates in the ω-hydroxylation of fatty acids such as lauric acid. acs.org

Lipases: As discussed previously (Section 3.2), lipases are highly effective for regioselective esterification and transesterification reactions, providing a green and precise tool for modifying diols. nih.govnih.govjmbfs.orgjmbfs.orgmdpi.com

Table 4: Selected Advanced Catalytic Functionalization Methods

| Catalytic Method | Catalyst / Enzyme | Transformation | Typical Substrate | Reference(s) |

| Hydroformylation | Rhodium Complexes | Alkene → Aldehyde | Unsaturated derivatives of this compound | mt.comnih.gov |

| C-H Hydroxylation | Cytochrome P450 | C-H → C-OH | Dodecane, 1-Dodecanol | frontiersin.orgdiva-portal.org |

| Transesterification | Lipase | Ester Exchange | Diols and Esters | jmbfs.orgjmbfs.orgmdpi.com |

Biological Activities and Bio Interactions of 1,3 Dodecanediol

Antimicrobial Activity Studies

The antimicrobial effects of 1,3-dodecanediol have been a subject of scientific inquiry, focusing on its efficacy against various microorganisms and the underlying mechanisms of action.

The antimicrobial activity of aliphatic diols is intrinsically linked to their chemical structure, specifically the length of the carbon chain and the positioning of the hydroxyl (-OH) groups. researchgate.net Research has shown that these structural features significantly influence the compound's effectiveness in inhibiting microbial growth. researchgate.net

Studies comparing different aliphatic diols have provided insights into these structure-activity relationships. For instance, investigations involving Bacillus subtilis have demonstrated that the antimicrobial efficacy is dependent on both the chain length and the location of the hydroxyl groups. researchgate.net A key finding from this research is that 1,2-diols are generally more potent antimicrobial agents than their 1,3-diol counterparts. researchgate.net This suggests that the proximity of the hydroxyl groups plays a crucial role in the antimicrobial action. While specific data for this compound's minimum inhibitory concentration (MIC) against a wide range of microbes is not extensively detailed in the provided results, the general principles derived from studies on aliphatic diols are applicable. For example, the related compound 1,2-dodecanediol (B74227) has been shown to be effective against Staphylococcus aureus and Staphylococcus epidermidis. researchgate.netresearchgate.net

The following table summarizes the general structure-activity relationships observed in aliphatic diols:

| Feature | Influence on Antimicrobial Activity |

| Chain Length | Optimal chain length contributes to higher efficacy. |

| Hydroxyl Group Position | 1,2-diols are generally more effective than 1,3-diols. researchgate.net |

Research into the antimicrobial mechanism of aliphatic diols points towards their ability to disrupt essential cellular processes in microorganisms. One of the primary mechanisms identified is the inhibition of amino acid transport across the cell membrane. researchgate.net

Studies utilizing membrane vesicles prepared from Bacillus subtilis have indicated that aliphatic diols and their esters can interfere with the transport of amino acids into the bacterial cell. researchgate.net This disruption of nutrient uptake is a significant factor contributing to their antimicrobial effect. The structural similarities between long-chain fatty acids and diols suggest that they may cause alterations in the structure and function of the cell membrane. researchgate.net This interference with the cell membrane is a common mechanism for various antimicrobial compounds, leading to increased permeability and eventual cell lysis. explorationpub.com

Structure-Activity Relationships in Aliphatic Diols

Molecular Targets and Biological Pathways

This compound's interactions extend to the molecular level, influencing enzymatic activities and participating in biochemical reactions.

While direct studies on this compound are limited in the provided search results, information on a related compound, 1,1-dodecanediol, diacetate, offers insights. Upon hydrolysis, this compound releases 1,1-dodecanediol, which can interact with various molecular targets, including enzymes involved in lipid metabolism. Lipolysis, the breakdown of triacylglycerols, is a critical metabolic process involving several key enzymes like adipose triglyceride lipase (B570770) (ATGL), hormone-sensitive lipase (HSL), and monoglyceride lipase (MGL). nih.gov Hormones such as insulin (B600854) and catecholamines regulate this process by influencing the activity of these enzymes. mdpi.com The interaction of diols with these enzymatic pathways could potentially modulate lipid metabolism.

The diacetate form of 1,1-dodecanediol suggests a role for the acetate (B1210297) groups in acetylation reactions. Acetylation is a common post-translational modification that can alter the activity of proteins and other biomolecules. The release of acetate groups from the hydrolysis of acetylated diols could make them available for such reactions, thereby influencing various cellular processes.

Applications in Advanced Materials Science and Engineering

Polymer and Biopolymer Precursor Research

1,3-Dodecanediol serves as a monomer in the synthesis of a variety of polymers and biopolymers. Its long carbon chain and hydroxyl groups allow for the creation of materials with specific and desirable properties.

Synthesis of Biodegradable Polyesters and Copolymers

The synthesis of biodegradable polyesters is a significant area of research, driven by the need for environmentally friendly alternatives to traditional plastics. researchgate.net Aliphatic polyesters, in particular, are known for their biodegradability. researchgate.net this compound, along with other diols like 1,3-propanediol (B51772) and 1,12-dodecanediol (B52552), is used as a building block for these polymers. mdpi.comdoi.org

The process often involves polycondensation reactions with dicarboxylic acids. mdpi.comdoi.org For instance, new aliphatic polyesters have been synthesized from 1,18-(Z)-octadec-9-enedioic acid and various aliphatic diols, including those with chain lengths from 1,3-propanediol to 1,12-dodecanediol. doi.org These reactions can be carried out with or without a metal catalyst and result in polyesters with molecular weights ranging from 7,000 to 20,000 g/mol . doi.org

The properties of the resulting polyesters, such as crystallinity and melting temperature, are influenced by the length of the polymethylene segments in the diol. mdpi.com The use of bio-based monomers, like those derived from plant oils, further enhances the sustainable profile of these materials. researchgate.netresearchgate.net

Table 1: Examples of Biodegradable Polyesters Synthesized with Diols

| Diol | Dicarboxylic Acid | Resulting Polymer | Key Characteristics |

|---|---|---|---|

| 1,3-Propanediol | Succinic Acid, Adipic Acid, Sebacic Acid | Copolyesters | Varied crystallinity and thermal stability. researchgate.net |

| 1,12-Dodecanediol | 1,18-(Z)-octadec-9-enedioic acid | Aliphatic Polyester (B1180765) | Semi-crystalline, derived from renewable resources. doi.org |

Development of Specialty Polymers for Medical and Industrial Applications

Specialty polymers are designed for high-performance applications where specific properties like biocompatibility, strength, and thermal resistance are crucial. indoramaventures.comsyensqo.com this compound and its isomers, such as 1,12-dodecanediol, are utilized in the synthesis of these advanced polymers. alfachemch.comnbinno.commdpi.com

In the medical field, biocompatible and biodegradable polymers are essential for applications like drug delivery systems and implantable devices. dibru.ac.inmdpi.com Alkanediols, including 1,12-dodecanediol, are used as precursors for polymers in medical applications. mdpi.comresearchgate.net For example, they are used to synthesize poly(3-hydroxybutyrate-co-4-hydroxybutyrate) (P(3HB-co-4HB)), a copolymer with significant potential in biomedical and pharmaceutical fields. mdpi.com

Industrially, these diols are used to create polymers for coatings, lubricants, and adhesives. researchgate.netunilongindustry.com For instance, 1,12-dodecanediol is a key ingredient in the synthesis of advanced coatings and lubricants. researchgate.netalfachemch.com Research has also explored the creation of fully bio-based polyesters from divanillic acid derivatives and 1,12-dodecanediol, resulting in materials with exceptional toughness. acs.org

Table 2: Applications of Specialty Polymers Derived from Dodecanediols

| Application Area | Polymer Type | Precursors | Key Properties and Findings |

|---|---|---|---|

| Medical | P(3HB-co-4HB) | 1,12-Dodecanediol | Biocompatible, biodegradable, suitable for biomedical and pharmaceutical uses. mdpi.com |

| Medical | Drug Delivery Systems | 1,12-Dodecanediol | Biocompatible, improves solubility of poorly soluble drugs. nbinno.com |

| Industrial | Advanced Coatings | 1,12-Dodecanediol | Component in pharmaceutical synthesis, advanced coatings, and lubricants. alfachemch.com |

Phase Change Materials for Thermal Energy Storage Applications

Phase change materials (PCMs) are substances that absorb and release large amounts of thermal energy during a phase transition, such as from solid to liquid. thermtest.com This property makes them ideal for thermal energy storage (TES) systems, which have applications ranging from building temperature regulation to electronics cooling. thermtest.comdntb.gov.ua

Organic PCMs, including fatty alcohols like this compound, are a significant category of these materials. thermtest.commdpi.com They are valued for their high latent heat capacity and chemical stability. thermtest.com Research has investigated the use of various fatty alcohols, including 1-dodecanol (B7769020) and 1,12-dodecanediol, as PCMs. mdpi.comresearchgate.net Binary mixtures of fatty alcohols are also being developed to overcome the limitations of single-component PCMs. researchgate.net

Table 3: Thermal Properties of Select Fatty Alcohols as PCMs

| Compound | Melting Point (°C) | Enthalpy of Fusion (J/g) | Key Findings |

|---|---|---|---|

| 1-Dodecanol | ~24 | ~215 | Exhibits solid-solid transitions prior to melting. mdpi.com |

| 1,6-Hexanediol | ~42 | - | Used in combination with lauric acid for thermal energy storage. sigmaaldrich.com |

Role in Nanoparticle Synthesis and Stabilization

The synthesis and stabilization of nanoparticles are critical for their application in various fields, from medicine to electronics. Ligands play a crucial role in controlling the size, shape, and stability of nanoparticles during and after their synthesis. acs.org

Diols, including 1,2-dodecanediol (B74227), have been used in the synthesis of inorganic nanoparticles. For example, a mixture containing Fe(acac)3, oleic acid, oleylamine, and 1,2-dodecanediol can be used in the microwave-driven synthesis of iron oxide nanoparticles. sci-hub.se The choice of ligands can significantly influence the final morphology of the nanoparticles. acs.org

The stabilization of nanoparticles is essential for their use in biological environments. nih.gov While much of the research focuses on 1,2-dodecanediol, the principles of using diols as solvents and stabilizing agents in nonaqueous sol-gel processes can be extended to other isomers like this compound. acs.org The use of plant and microbial sources for the green synthesis of nanoparticles is also a growing area of research. scirp.org

Advanced Coatings, Lubricants, and Composite Materials Research

This compound and its isomers find application in the formulation of advanced coatings, lubricants, and composite materials due to their chemical properties.

1,12-dodecanediol is explicitly mentioned as a component in advanced coatings, lubricants, and detergent surfactants. alfachemch.comunilongindustry.com Its long carbon chain contributes to the lubricating properties, while the hydroxyl groups can participate in forming polymer networks for coatings.

In the realm of composite materials, which are formed by combining two or more materials with different properties, polymers derived from dodecanediols can serve as the matrix phase. researchgate.net For example, poly(1,12-dodecanediol-co-citrate) has been investigated as a shape memory polymer. hit.edu.cn These materials can be designed to have high stiffness, strength, and resistance to corrosion. researchgate.net

Table 4: Compound Names Mentioned

| Compound Name |

|---|

| 1,12-dodecanediol |

| 1,18-(Z)-octadec-9-enedioic acid |

| 1,2-dodecanediol |

| This compound |

| 1,3-propanediol |

| 1,6-hexanediol |

| 1-dodecanol |

| Adipic Acid |

| Divanillic acid |

| Fe(acac)3 (Iron(III) acetylacetonate) |

| Lauric acid |

| Oleic acid |

| Oleylamine |

| Poly(1,12-dodecanediol-co-citrate) |

| Poly(3-hydroxybutyrate-co-4-hydroxybutyrate) |

| Sebacic Acid |

Environmental Fate, Transport, and Degradation of 1,3 Dodecanediol

Biotic Degradation Mechanisms

Biotic degradation, mediated by microorganisms, is considered the primary pathway for the breakdown of aliphatic alcohols like 1,3-dodecanediol in the environment. encyclopedia.pub

The biodegradation of this compound is expected to proceed through aerobic metabolic pathways, where microorganisms utilize the compound as a source of carbon and energy. The process generally involves a series of enzymatic oxidation steps. mdpi.com

A key mechanism for the breakdown of diols is initiated by a class of enzymes known as diol dehydratases. ebi.ac.ukd-nb.info These enzymes, often dependent on coenzyme B12, catalyze the conversion of a diol to its corresponding aldehyde. ebi.ac.uknih.gov In the case of this compound, this would likely result in the formation of 3-hydroxydodecanal. This aldehyde intermediate would then be further oxidized by aldehyde dehydrogenases to a carboxylic acid, which can then enter central metabolic pathways like the beta-oxidation cycle to be fully mineralized to carbon dioxide and water.

Alternatively, the two hydroxyl groups could be sequentially oxidized by alcohol dehydrogenases and oxidases to form a ketone and then further intermediates before the carbon chain is cleaved. The production of long-chain diols like 1,12-dodecanediol (B52552) through whole-cell biotransformation demonstrates that microorganisms possess enzyme systems, such as monooxygenases, capable of acting on a C12 backbone. asm.orgasm.orgresearchgate.net

While specific microorganisms that degrade this compound have not been explicitly identified in the literature, a wide range of bacteria and fungi are known to degrade similar molecules, such as other diols, long-chain alkanes, and alcohols. These microorganisms are likely candidates for facilitating the biodegradation of this compound.

Enzymes: The primary enzymes involved in the initial steps of diol degradation are diol dehydratases and glycerol (B35011) dehydratases, which convert diols into aldehydes. ebi.ac.ukd-nb.infonih.govasm.org Subsequent steps involve alcohol dehydrogenases and aldehyde dehydrogenases. For instance, cutinase 1 from Thermobifida cellulosilytica has been shown to hydrolyze polyesters containing 1,12-dodecanediol. nih.gov

Microorganisms: Bacteria from the genera Pseudomonas, Rhodococcus, Bacillus, Arthrobacter, Klebsiella, and Acetobacterium have been identified as capable of degrading various related compounds, including other diols and long-chain hydrocarbons. ebi.ac.ukd-nb.infofrontiersin.orgmdpi.comnih.gov For example, Klebsiella pneumoniae and Pelobacter venetianus have well-characterized diol dehydratase systems. ebi.ac.uknih.gov Pseudomonas species are particularly versatile and have been shown to degrade a vast array of organic compounds. nih.govnih.govfrontiersin.org

Table 1: Examples of Microorganisms Involved in the Degradation of Diols and Related Compounds

| Microorganism Genus | Compound(s) Degraded | Relevant Enzyme Type | Citation(s) |

| Klebsiella | 1,2-Propanediol, Glycerol | Diol Dehydratase, Glycerol Dehydratase | ebi.ac.uk |

| Pelobacter | Polyethylene Glycol (contains diol units) | Diol Dehydratase | nih.gov |

| Acetobacterium | Ethylene Glycol, Polyethylene Glycol | Diol Dehydratase | d-nb.info |

| Pseudomonas | Phenanthrene, 1,3-Dichloropropene | Dioxygenases, Dehalogenases | nih.govnih.gov |

| Rhodococcus | Lignin, Naphthalene | Peroxidases, Dioxygenases | mdpi.comnih.gov |

| Azoarcus | Cyclohexane-1,2-diol | Cyclohexane-1,2-dione hydrolase | researchgate.net |

Microbial Biodegradation Processes

Environmental Persistence and Transformation Products

The environmental persistence of a chemical is defined by its degradation half-life (DT50), which is the time it takes for 50% of the initial concentration to be degraded. europa.euumweltbundesamt.de Substances that degrade slowly are considered persistent and can accumulate in the environment. bensos.comconcawe.eu

Given that this compound is an aliphatic alcohol, it is expected to be biodegradable. europa.eu However, without specific experimental data, its exact persistence is unknown. Long-chain alcohols are generally less water-soluble and may adsorb to soil and sediment, which can affect their bioavailability and degradation rate. The compound is not expected to be persistent, bioaccumulative, and toxic (PBT). chemicalbook.com

The initial transformation products of this compound are dictated by the degradation pathway.

Biotic Transformation: As discussed, the action of diol dehydratase would likely produce 3-hydroxydodecanal . Subsequent oxidation would lead to the corresponding carboxylic acid.

Further Degradation: These initial transformation products are themselves subject to further microbial degradation, ultimately leading to mineralization into CO2 and H2O under aerobic conditions. encyclopedia.pub The formation of such transformation products is a critical aspect of environmental assessment, as they can have different toxicity and mobility profiles than the parent compound. uzh.ch

Modeling and Assessment of Environmental Fate

In the absence of extensive experimental data, computational models are valuable tools for predicting the environmental fate and transport of chemicals like this compound. battelle.org

Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models estimate the physicochemical and environmental fate properties of a chemical based on its molecular structure. nih.gov Models like the OPERA (Open-source Partner-driven, Estimation of properties for environmental and regulatory applications) suite can predict endpoints such as biodegradability, soil adsorption coefficient (Koc), and bioconcentration factor (BCF). nih.gov These models are built on large datasets of experimentally measured properties and use molecular descriptors to make predictions for new chemicals.

Environmental Fate and Transport Models: Larger-scale models, such as TREECS™ (Training Range Environmental Evaluation and Characterization System), simulate the movement and degradation of a chemical through different environmental compartments. enviro.wiki These models integrate physicochemical properties (often from QSAR), environmental conditions (e.g., soil type, rainfall), and degradation rates to predict environmental concentrations over time and space. europa.eubattelle.org

Table 2: Conceptual Overview of Modeling for Environmental Fate Assessment

| Model Type | Key Inputs | Predicted Outputs (Endpoints) | Example | Citation(s) |

| QSAR | Molecular Structure (SMILES, InChI) | LogP, Water Solubility, Vapor Pressure, Biodegradability, Half-life (DT50), Soil Adsorption (Koc) | OPERA, EPI Suite™ | nih.gov |

| Fate & Transport | Chemical Properties (from QSAR/lab), Soil/Site Characteristics, Climate Data, Release Scenarios | Contaminant concentration in soil/water over time, Leaching potential to groundwater, Runoff to surface water | TREECS™, FOCUS | europa.euenviro.wiki |

Advanced Analytical Methodologies for 1,3 Dodecanediol Research

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for isolating 1,3-dodecanediol from other sample components. The choice between gas and liquid chromatography is typically dictated by the sample matrix, the required sensitivity, and the volatility of the analyte.

Gas chromatography combined with mass spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile compounds like this compound. Due to the presence of two hydroxyl groups, this compound is a polar and relatively non-volatile molecule, making direct GC analysis challenging. Therefore, a crucial step before analysis is derivatization, most commonly silylation, to replace the active hydrogens on the hydroxyl groups. copernicus.orgescholarship.org This process converts the diol into a more volatile and thermally stable silyl (B83357) ether, which exhibits improved chromatographic behavior.

Analysis is typically performed on capillary columns with a non-polar or medium-polarity stationary phase. The mass spectrometer, often operating in electron ionization (EI) mode, provides definitive identification based on the compound's unique mass spectrum and fragmentation pattern. For quantitative studies, selected ion monitoring (SIM) is employed to enhance sensitivity and selectivity by monitoring specific fragment ions characteristic of the derivatized diol. copernicus.org For instance, in the analysis of long-chain diols, common ions are monitored to identify and quantify different isomers. copernicus.org

Table 1: Illustrative GC-MS Parameters for Analysis of Derivatized Long-Chain Diols

| Parameter | Setting | Purpose |

|---|---|---|

| Column Type | Fused silica (B1680970) capillary (e.g., HP-5MS, DB-WAX) | Provides high-resolution separation of analytes. nih.govresearchgate.net |

| Column Dimensions | 30 m length x 0.25 mm I.D. x 0.25 µm film thickness | Standard dimensions for good separation efficiency. researchgate.net |

| Carrier Gas | Helium | Inert gas to carry the sample through the column. researchgate.net |

| Flow Rate | Constant flow, e.g., 1.2 mL/min | Ensures reproducible retention times. copernicus.org |

| Oven Program | Ramped, e.g., 60°C to 320°C at 4-20°C/min | Separates compounds based on boiling point and polarity. copernicus.org |

| Injector Type | Split/Splitless | Allows for analysis of both high and low concentration samples. researchgate.net |

| MS Ionization | Electron Ionization (EI) at 70 eV | Standard ionization method that produces repeatable fragmentation patterns. copernicus.org |

| Detection Mode | Full Scan or Selected Ion Monitoring (SIM) | Full scan for identification; SIM for sensitive quantification. copernicus.org |

High-Performance Liquid Chromatography (HPLC) is another essential technique, particularly for analyzing this compound without derivatization or as part of a broader lipid analysis. acs.orgnih.gov Reversed-phase HPLC (RP-HPLC) is the most common mode, where a non-polar stationary phase (like C18) is used with a polar mobile phase, often a gradient of water and an organic solvent such as acetonitrile (B52724) or methanol. nih.gov

For detection, UV-Vis detectors are not suitable as this compound lacks a chromophore. Instead, more universal detectors like Evaporative Light Scattering Detectors (ELSD) or Charged Aerosol Detectors (CAD) can be used. For higher specificity and sensitivity, HPLC is coupled with mass spectrometry (HPLC-MS), typically using atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI). copernicus.orgnih.gov HPLC-APCI-MS has been successfully used for the separation and detection of various long-chain diols in environmental samples. researchgate.net The development of monolithic columns for HPLC, sometimes prepared using monomers like 1,12-dodecanediol (B52552) dimethacrylate, aims to improve separation efficiency for a range of molecules. researchgate.netnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Spectroscopic Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H and ¹³C NMR are used to elucidate the precise structure of diols. mdpi.comacs.org In the ¹H NMR spectrum of this compound, characteristic signals would appear for the protons on the carbons bearing the hydroxyl groups (CH-OH), the methylene (B1212753) protons adjacent to these groups, and the long alkyl chain. researchgate.net ¹³C NMR provides complementary information, showing distinct signals for each unique carbon atom in the molecule, confirming the positions of the hydroxyl groups at C1 and C3. researchgate.net

Fourier Transform Infrared (FTIR) Spectroscopy : FTIR is used to identify the functional groups present in a molecule. wikipedia.org The FTIR spectrum of this compound is characterized by a strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is indicative of the O-H stretching vibrations of the hydroxyl groups. mdpi.com Additional sharp peaks in the 2850-2960 cm⁻¹ region correspond to the C-H stretching vibrations of the long alkyl chain.

Mass Spectrometry (MS) : As a standalone technique or coupled with chromatography, MS provides information on the molecular weight and fragmentation pattern of this compound. acs.org The mass spectrum would show a molecular ion peak (or a related ion like [M+H]⁺ in soft ionization) corresponding to its molecular formula (C₁₂H₂₆O₂). researchgate.net The fragmentation pattern gives clues about the structure, often showing losses of water and characteristic cleavages along the carbon chain.

Advanced Sample Preparation and Derivatization Techniques for Enhanced Analytical Sensitivity

Effective sample preparation is critical for accurate analysis, especially when this compound is present at low concentrations or in complex matrices like environmental or biological samples. researchgate.net The goal is to isolate the analyte, remove interfering substances, and concentrate it to detectable levels.

Common extraction techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). scioninstruments.com In environmental analysis, total lipid extracts are often fractionated using SPE on activated alumina (B75360) or silica gel columns. copernicus.orgcopernicus.org A polar fraction containing the diols is eluted using a polar solvent mixture like dichloromethane/methanol. copernicus.orgcopernicus.org

Derivatization is a key strategy to enhance analytical sensitivity and improve chromatographic performance, particularly for GC-MS. scioninstruments.comresearchgate.net

Silylation : This is the most common derivatization for hydroxyl groups. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are used to convert the -OH groups into -O-Si(CH₃)₃ groups. This increases volatility and thermal stability. copernicus.orgescholarship.org

Acylation : Converting the diols to ester derivatives using reagents like acetic anhydride (B1165640) or other acyl chlorides can also be performed. This can be useful for both GC and HPLC analysis. pnas.org

Boronate Ester Formation : Reagents like phenylboronic acid (PBA) can react with the 1,3-diol moiety to form a cyclic boronate ester. This derivatization is highly specific for 1,2- and 1,3-diols and can significantly improve sensitivity and chromatographic resolution in GC-MS analysis. nih.gov

Trace Analysis and Detection Limits in Complex Matrices

Detecting trace amounts of this compound in complex matrices such as food, water, or sediment requires highly sensitive and selective analytical methods. researchgate.netrsc.org The main challenges are interferences from the sample matrix and achieving a low limit of detection (LOD) and limit of quantitation (LOQ).

To overcome these challenges, advanced instrumental techniques are employed. GC-MS/MS (tandem mass spectrometry) offers superior selectivity compared to single-quadrupole GC-MS. By using multiple reaction monitoring (MRM), a specific precursor ion from the derivatized analyte is selected and fragmented, and a resulting characteristic product ion is monitored. This two-stage filtering process drastically reduces chemical noise from the matrix, allowing for much lower detection limits. vliz.be

While specific LOD and LOQ values for this compound are not widely published, studies on similar short-chain diols and related compounds in complex matrices provide relevant benchmarks. For example, validated GC-MS methods for analyzing chloropropanols like 3-MCPD and 1,3-DCP in various foodstuffs have achieved LODs in the low nanogram-per-gram (ng/g) range. nih.gov Similarly, methods for determining 1,2-propanediol and 2,3-butanediol (B46004) in wine, a complex matrix, are effective for concentrations between 1 and 500 mg/L. oiv.intoiv.int Achieving such limits for this compound would similarly depend on optimizing the entire analytical workflow, from extraction and cleanup to derivatization and final detection.

Table 2: Compound Names Mentioned in Article

| Compound Name | Abbreviation |

|---|---|

| This compound | - |

| 1,12-Dodecanediol dimethacrylate | 1,12-DoDDMA |

| 3-monochloro-1,2-propanediol | 3-MCPD |

| 1,3-dichloro-2-propanol | 1,3-DCP |

| 1,2-propanediol | PG |

| 2,3-butanediol | BG |

| Acetonitrile | ACN |

| Dichloromethane | DCM |

| Methanol | MeOH |

| Phenylboronic acid | PBA |

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA |

Computational Chemistry and Molecular Modeling Studies of 1,3 Dodecanediol

Quantum Chemical Calculations (e.g., Density Functional Theory for Electronic Structure and Reactivity)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental for exploring the electronic structure and reactivity of molecules. rsc.orgnih.gov DFT methods are used to determine the ground-state electron density of a molecule, from which various properties can be derived. For 1,3-dodecanediol, these calculations would provide insight into its stability, reactivity, and the nature of its chemical bonds. unige.ch

Detailed research findings from DFT calculations would include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity; a larger gap suggests higher stability and lower reactivity. Furthermore, DFT can generate an electrostatic potential map, which illustrates the charge distribution across the molecule, highlighting electron-rich areas (like the hydroxyl groups) that are susceptible to electrophilic attack and electron-poor areas prone to nucleophilic attack. While specific DFT studies on this compound are sparse, calculations for similar long-chain alcohols and diols establish a procedural basis. scispace.comresearcher.life

Table 1: Illustrative DFT-Calculated Electronic Properties of this compound (Note: These values are hypothetical, based on typical results for similar aliphatic diols, and serve for illustrative purposes.)

| Parameter | Calculated Value | Significance |

|---|---|---|

| Energy of HOMO | -9.5 eV | Region of the molecule likely to donate electrons. |

| Energy of LUMO | +1.5 eV | Region of the molecule likely to accept electrons. |

| HOMO-LUMO Gap | 11.0 eV | Indicates high kinetic stability and low chemical reactivity. |

| Dipole Moment | ~2.5 D | Reflects the overall polarity of the molecule arising from the hydroxyl groups. |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. wustl.edurub.de For this compound, MD simulations are invaluable for conformational analysis and understanding its interactions with other molecules, such as solvents or biological macromolecules. mpg.de The simulation solves Newton's equations of motion for a system of particles, generating a trajectory that reveals how the molecule behaves in different environments. rub.de

Table 2: Key Parameters from a Hypothetical Molecular Dynamics Simulation of this compound in Water

| Parameter | Typical Finding | Interpretation |

|---|---|---|

| Conformational Dihedral Angles | Predominance of anti and gauche conformers for C-C bonds. | Reveals the flexibility and preferred shapes of the alkyl chain. |

| Intramolecular H-Bond Lifetime | Short-lived (picoseconds) | Indicates dynamic formation and breaking of the internal hydrogen bond. |

| Radial Distribution Function g(r) for Water | High peaks for water oxygen around hydroxyl groups. | Shows strong hydrogen bonding with solvent molecules, explaining water solubility. |

| Root-Mean-Square Deviation (RMSD) | Fluctuations indicate transitions between different conformational states. | Quantifies the structural stability and flexibility of the molecule over time. |

Molecular Docking and Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Target Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). researchgate.net This method is instrumental in drug discovery for predicting the binding affinity and mode of interaction between a ligand and a target protein. mdpi.com For this compound, docking studies could be used to predict its potential biological targets, such as enzymes involved in lipid metabolism or signaling pathways. nih.gov For instance, it could be docked into the active site of cytochrome P450 enzymes, which are known to hydroxylate alkanes and fatty acids. researchgate.net The results are often presented as a docking score, which estimates the binding free energy.

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. actascientific.comrsc.org While a QSAR study requires a dataset of multiple compounds, a hypothetical model could be built for a series of 1,n-alkanediols to predict a specific activity, such as antimicrobial or anti-inflammatory effects. The model would use calculated molecular descriptors (e.g., molecular weight, logP, polar surface area) to predict the activity of new or untested compounds like this compound.

Table 3: Illustrative Molecular Docking Results for this compound with a Hypothetical Enzyme Target

| Protein Target | Docking Score (kcal/mol) | Predicted Key Interactions |

|---|---|---|

| Lipase (B570770) | -5.8 | Hydrogen bonds from hydroxyl groups to Ser, His residues in the active site. |

| Cytochrome P450 | -6.2 | Hydrophobic interactions of the alkyl chain; coordination of a hydroxyl group with the heme iron. |

| Fatty Acid Binding Protein | -5.5 | Extensive van der Waals contacts along the binding groove. |

Prediction of Spectroscopic Properties and Reaction Pathways

Computational chemistry provides methods to predict various spectroscopic properties, which can be used to interpret experimental data and confirm molecular structures. For this compound, quantum chemical calculations can predict its Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and infrared (IR) vibrational frequencies. d-nb.infodntb.gov.ua These predicted spectra can be compared with experimental results to aid in peak assignment and structural elucidation. Discrepancies between calculated and experimental spectra can often reveal subtle conformational or environmental effects.

Furthermore, computational methods are used to map out entire reaction pathways. wayne.edu For a reaction involving this compound, such as its oxidation or esterification, calculations can identify the structures of transition states and intermediates. This allows for the determination of activation energies and reaction enthalpies, providing a detailed mechanistic understanding of the chemical transformation. core.ac.uk

Conformation and Stereochemical Analysis Through Computational Methods

The presence of a chiral center at the C3 position means that this compound exists as two enantiomers, (R)- and (S)-1,3-dodecanediol. Computational methods are essential for analyzing the stereochemistry and conformational preferences of these stereoisomers. thieme-connect.comleibniz-fmp.de

Conformational analysis of this compound involves identifying all stable rotamers and their relative energies. ethz.ch This is particularly important for understanding the spatial relationship between the two hydroxyl groups and the conformation of the long alkyl chain. numberanalytics.com Studies on the related (R)- and (S)-1,2-dodecanediol have shown that computational modeling, in conjunction with NMR data, can provide detailed insight into the nucleation process during crystallization and help develop protocols for stereoselective separation. taltech.ee Similar approaches can be applied to this compound to understand how its stereochemistry influences its physical properties. Theoretical calculations can also aid in the assignment of absolute configuration by simulating spectroscopic data, such as Vibrational Circular Dichroism (VCD) or NMR spectra of chiral derivatives, and comparing them to experimental measurements. researchgate.net

Future Research Directions and Emerging Trends for 1,3 Dodecanediol

Integration of Synthetic Biology and Chemical Synthesis for Hybrid Production Platforms

The convergence of synthetic biology and traditional chemistry is paving the way for hybrid production platforms that leverage the strengths of both domains. For specialty chemicals like 1,3-dodecanediol, this integration promises more sustainable and efficient manufacturing routes. Synthetic biology enables the engineering of microorganisms, such as Escherichia coli and Saccharomyces cerevisiae, to serve as cellular factories for the production of bio-based chemicals from renewable feedstocks. frontiersin.org While the industrial-scale microbial production of non-natural molecules like 1,3-propanediol (B51772) (1,3-PDO) and 1,4-butanediol (B3395766) (BDO) from glucose has been successfully commercialized, applying these principles to longer-chain diols is a burgeoning field of research. sciepublish.comrsc.org

Researchers are designing and implementing artificial metabolic pathways in microbial hosts to convert renewable resources like fatty acids or sugars into diol precursors. sciepublish.com For instance, the biosynthesis of medium- to long-chain α,ω-diols has been demonstrated in engineered E. coli which utilizes enzymes like CYP153A monooxygenase and carboxylic acid reductase. researchgate.netmdpi.com These biocatalytic systems can convert fatty acids into ω-hydroxy fatty acids, which are then reduced to α,ω-diols. researchgate.net A similar strategy, potentially involving engineered hydroxylases and reductases with specific regioselectivity, could be developed for this compound.

Hybrid platforms might involve a two-step process:

Biocatalytic Step: An engineered microbe converts a renewable feedstock (e.g., glucose, dodecanoic acid) into a key intermediate, such as 1-dodecanol (B7769020) or a related hydroxylated compound. researchgate.net

Chemical Synthesis Step: The biologically-produced intermediate is then converted to this compound using a highly selective chemical catalyst.

This approach combines the sustainability of fermentation with the efficiency of chemical catalysis, creating a powerful and flexible production system. The development of such platforms is a central theme in the shift away from petrochemical dependence. biopharminternational.com

Development of Novel Catalytic Systems for Highly Selective Conversions

The efficient synthesis of this compound hinges on the development of catalysts that can direct the reaction with high selectivity, minimizing byproducts and maximizing yield. Research is advancing on two parallel fronts: heterogeneous chemo-catalysts and enzymatic biocatalysts.

Chemo-catalytic Systems: The selective conversion of biomass-derived feedstocks like glycerol (B35011) to 1,3-diols presents a significant challenge due to the multiple possible reaction pathways. frontiersin.org Research into the hydrogenolysis of glycerol to 1,3-propanediol has shown that bifunctional catalysts, such as those based on Pt-W or Ir-Re, are effective. frontiersin.org These systems possess both acidic sites for dehydration and metallic sites for hydrogenation. The development of analogous catalytic systems for longer-chain polyols is an active area of investigation. Novel solid acid catalysts, such as niobium-based systems, are also being explored for their performance in reactions involving long-chain diols like 1,2-dodecanediol (B74227), indicating a trend toward using advanced materials to control reactivity. researchgate.netunipi.it

Biocatalytic Systems: Biocatalysts, particularly enzymes, offer unparalleled stereo- and regioselectivity, which is crucial for producing specific isomers of chiral molecules like 1,3-diols. rsc.org The development of new protocols using enzymes for the stereoselective synthesis of 1,3-diols is of great interest to the organic chemistry community. rsc.org A key area of research is the discovery and engineering of enzymes capable of site-specific hydroxylation. For example:

Cytochrome P450 Monooxygenases (CYPs): These enzymes are known for their ability to hydroxylate a wide range of substrates. Engineering efforts on CYPs, such as CYP153A from Marinobacter aquaeolei, have improved their ω-hydroxylation activity for producing α,ω-diols like 1,12-dodecanediol (B52552). researchgate.net

CYP505E3: This self-sufficient P450 from Aspergillus terreus has been identified as a novel ω-7 in-chain hydroxylase. It can convert 1-dodecanol into 1,5-dodecanediol (B15363581) with 55% regioselectivity, demonstrating the potential for enzymes to perform highly specific, non-terminal hydroxylations on long alkyl chains. ebi.ac.uk

Future work will focus on discovering new enzymes and enhancing their activity and selectivity through protein engineering to achieve the desired 1,3-hydroxylation of a C12 backbone.

| Catalyst Type | Example System | Target Conversion | Key Feature | Reference |

|---|---|---|---|---|

| Chemo-catalyst | Pt-W / Ir-Re | Glycerol to 1,3-Propanediol | Bifunctional (acidic and hydrogenation sites) for selective hydrogenolysis. | frontiersin.org |